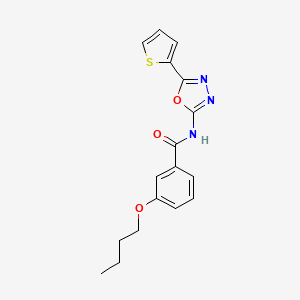

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3-Butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at the 5-position and a benzamide group modified with a 3-butoxy substituent. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The thiophene moiety enhances π-π stacking interactions in biological systems, while the 3-butoxy group may influence lipophilicity and binding affinity.

Properties

IUPAC Name |

3-butoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(23-17)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLARCGSFDJQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the oxadiazole ring, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the benzamide core: The final step involves the acylation of the oxadiazole-thiophene intermediate with a butoxy-substituted benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 1,3,4-oxadiazole benzamide scaffold is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-butoxy group in the target compound likely increases lipophilicity and may enhance membrane permeability compared to electron-withdrawing groups (e.g., bromo, CF3) in analogs 26 and 19 .

- Bulkier Substituents : Sulfamoyl groups (LMM11) or trifluoromethoxy (HSGN-238) may sterically hinder binding but improve metabolic stability .

Computational and Docking Insights

- Binding Interactions : Thiophene-containing analogs (e.g., HSGN-238) show enhanced binding to hydrophobic pockets in target enzymes . The 3-butoxy group may form additional van der Waals interactions compared to smaller substituents.

- ADME Properties : Butoxy’s longer alkyl chain could increase metabolic stability compared to methoxy or methylthio groups (), though may reduce aqueous solubility .

Biological Activity

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural characteristics, which include a butoxy group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of 343.4 g/mol. Its structure is characterized by the following key features:

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3S |

| Molecular Weight | 343.4 g/mol |

| Functional Groups | Butoxy, Thiophene, Oxadiazole |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Thiophene Moiety : Coupling the thiophene ring to the oxadiazole ring using palladium-catalyzed cross-coupling.

- Attachment of the Benzamide Core : Acylation of the oxadiazole-thiophene intermediate with butoxy-substituted benzoyl chloride.

Anticancer Properties

The potential anticancer effects of compounds with similar structures have been explored extensively. For example, benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) among others . The mechanism often involves interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways associated with tumor growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Binding Interactions : The oxadiazole ring can engage in hydrogen bonding and π-π interactions with target proteins.

- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

- Biochemical Pathways : Given its structural features, it may influence multiple biochemical pathways leading to therapeutic effects in various diseases.

Case Studies

While direct case studies specifically on this compound are scarce, studies on related oxadiazole derivatives provide insights into its potential applications:

- Antimicrobial Screening : Derivatives were screened against Bacillus subtilis and Escherichia coli, revealing varying degrees of activity and minimal inhibitory concentrations (MIC) that highlight their effectiveness in combating bacterial infections .

- Cytotoxicity Assays : Compounds similar in structure have been tested for cytotoxicity against several cancer cell lines, indicating promising results for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be optimized?

- Methodology : The synthesis of structurally analogous 1,3,4-oxadiazole derivatives typically involves multi-step protocols. For example, coupling reactions using a benzoyl chloride derivative and a pre-synthesized 1,3,4-oxadiazole-2-amine intermediate under alkaline conditions (e.g., NaH in THF) are common . Purity optimization requires HPLC analysis (e.g., 95–100% purity thresholds) and recrystallization from solvents like methanol or THF .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, oxadiazole carbons at ~160–165 ppm) and ESI-MS for molecular ion confirmation. Cross-reference with synthetic intermediates (e.g., thiophene-2-carboxylic acid derivatives) to validate stepwise assembly .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology : Conduct antimicrobial (e.g., S. aureus MIC assays) and anticancer screenings (e.g., CCRF-CEM cell line viability tests) using protocols similar to those for related oxadiazoles . Include anti-inflammatory models (e.g., COX-2 inhibition) due to structural parallels with active derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets like GSK-3β or CYP51?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to analyze hydrogen bonding (e.g., oxadiazole N3 with Val135 in GSK-3β) and hydrophobic interactions. Validate using crystallographic data from analogous complexes (e.g., PDB ID: 5NY3 for hCA II) . Lipinski’s Rule compliance (logP <5) should also be assessed for drug-likeness .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodology : Address discrepancies via metabolic stability assays (e.g., liver microsomes) and SAR studies . For example, replacing the butoxy group with trifluoromethyl (as in KKL-40) may enhance metabolic resistance while retaining activity . Use HPLC-MS to identify degradation products .

Q. How can substituent modifications on the benzamide or oxadiazole moieties enhance bioactivity?

- Methodology : Systematic SAR exploration (e.g., substituting 3-butoxy with isopropoxy or bromo groups) can optimize steric/electronic effects. Compare inhibitory potency in enzyme assays (e.g., Ca²⁺/calmodulin inhibition) and correlate with logP values . Crystallography (SHELX-refined structures) aids in visualizing binding modes .

Q. What experimental designs validate the compound’s role in material science applications (e.g., OLEDs)?

- Methodology : Synthesize iridium(III) complexes using the compound as an ancillary ligand. Characterize photophysical properties (e.g., luminescence quantum yield) and compare with CF₃-substituted analogs to assess electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.